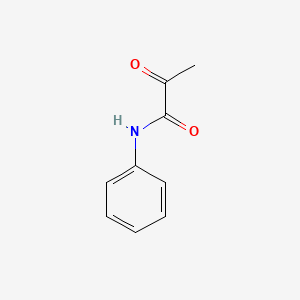

2-Oxo-N-phenylpropanamide

Description

The exact mass of the compound 2-Oxo-N-phenylpropanamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 249772. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Oxo-N-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxo-N-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-7(11)9(12)10-8-5-3-2-4-6-8/h2-6H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKLUGVCKPXDJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70312086 | |

| Record name | 2-Oxo-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70312086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46114-86-7 | |

| Record name | 2-Oxo-N-phenylpropanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxo-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70312086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure of 2-Oxo-N-phenylpropanamide

The -Keto Amide Scaffold: Structural Dynamics and Synthetic Utility of 2-Oxo-N-phenylpropanamide

Executive Summary & Chemical Identity

2-Oxo-N-phenylpropanamide (also known as Pyruvanilide or Pyruvic acid anilide) represents a privileged structural motif in organic synthesis and medicinal chemistry. Unlike its

| Property | Data |

| IUPAC Name | 2-Oxo-N-phenylpropanamide |

| CAS Number | 1122-59-4 |

| Molecular Formula | |

| Molecular Weight | 163.17 g/mol |

| Melting Point | 104–106 °C |

| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |

Structural Anatomy & Electronic Properties

The reactivity of 2-oxo-N-phenylpropanamide is defined by the

Electronic Configuration

-

Electrophilicity: The ketone carbonyl at C2 is highly electrophilic due to the electron-withdrawing inductive effect of the adjacent amide carbonyl. This makes C2 the primary site for nucleophilic attack (e.g., by hydrazines or amines).

-

Conformation: The molecule predominantly adopts an s-trans conformation regarding the C1-C2 bond to minimize dipole-dipole repulsion between the two carbonyl oxygens. However, an intramolecular hydrogen bond between the amide N-H and the ketone oxygen can stabilize a planar s-cis‐like conformation in non-polar solvents, locking the geometry.

Spectroscopic Fingerprint (Self-Validation Data)

To validate the synthesis of this compound, researchers should verify the following spectral signatures.

| Technique | Signal | Assignment | Structural Insight |

| Diagnostic singlet; distinct from ethyl/propyl analogs. | |||

| Ar-H | Phenyl ring protons. | ||

| NH | Downfield shift due to amide resonance and H-bonding. | ||

| Methyl carbon. | |||

| Amide carbonyl. | |||

| Ketone carbonyl (most deshielded signal). | |||

| IR (ATR) | 1680, 1660 | Characteristic doublet for |

Synthetic Pathways & Experimental Protocols

While historical methods utilize pyruvyl chloride (often unstable and difficult to handle), the modern "Gold Standard" for research-scale synthesis utilizes carbodiimide coupling. This method is preferred for its high reproducibility and mild conditions.

Protocol: DCC-Mediated Coupling (The "Self-Validating" Workflow)

Objective: Synthesize 2-oxo-N-phenylpropanamide from pyruvic acid and aniline with >90% purity.

Reagents:

-

Pyruvic acid (1.0 equiv)

-

Aniline (1.0 equiv)[1]

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

-

Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve pyruvic acid (10 mmol) in anhydrous DCM (20 mL) at 0°C under an inert atmosphere (

). -

Coupling Agent Addition: Add DCC (11 mmol) portion-wise. Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form, indicating the formation of the active O-acylisourea intermediate.

-

Amine Addition: Add aniline (10 mmol) dropwise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Validation: TLC (SiO2, 30% EtOAc/Hexanes) should show the disappearance of aniline.

-

Workup:

-

Filter the reaction mixture through a Celite pad to remove the insoluble DCU byproduct.

-

Wash the filtrate with 1M HCl (2 x 10 mL) to remove unreacted aniline (Critical for purity).

-

Wash with saturated

to remove unreacted pyruvic acid. -

Dry over

and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water to yield white needles (MP: 104–106°C).

Visualization of Synthesis Logic

The following diagram illustrates the reaction flow and the critical purification checkpoint.

Caption: DCC-mediated synthesis workflow ensuring removal of urea byproducts and unreacted amines.

Reactivity & Applications

The Doebner Reaction (Quinoline Synthesis)

A common misconception is linking this molecule to the Knorr synthesis (which uses

-

Mechanism: The aniline reacts with an aldehyde to form a Schiff base.[2][3] The enol form of the pyruvic acid fragment (or the pyruvanilide itself) then undergoes a Mannich-type condensation followed by cyclization.

-

Outcome: This yields Cinchoninic Acid derivatives (Quinoline-4-carboxylic acids), which are vital scaffolds for antimalarial drugs.

Proteasome Inhibition (Medicinal Chemistry)

In modern drug design, the

-

Mechanism: The electrophilic ketone carbon (C2) accepts a nucleophilic attack from the hydroxyl group of the active site Threonine (

) in the 20S proteasome. -

Significance: This mimics the transition state of peptide hydrolysis, blocking the proteasome's function (relevant in oncology, e.g., Bortezomib analogs).

Heterocycle Formation Pathway

The following diagram details the divergence between forming the hydrazone (analytical derivative) and the quinoline core (Doebner synthesis).

Caption: Divergent reactivity pathways: C2 condensation vs. heterocycle cyclization.

References

-

PubChem. 2-Oxo-N-phenylpropanamide (Compound Summary). National Library of Medicine. [Link]

-

Li, P., et al. (2019).[5] "Copper-Catalyzed Direct Synthesis of α-Ketoamides using Anthranils." Organic & Biomolecular Chemistry. [Link]

-

National Institute of Standards and Technology (NIST). Propanamide, N-phenyl- (Mass Spectrum).[Link]

-

Staskun, B. (1964). "The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines." Journal of Organic Chemistry. (Clarifies Knorr vs. Doebner mechanisms). [Link]

The Alpha-Ketoamide Scaffold: Biological Profiling and Mechanistic Versatility of 2-Oxo-N-phenylpropanamide

Executive Summary

2-Oxo-N-phenylpropanamide (also known as Pyruvanilide or 2-Oxopropananilide) represents a "privileged structure" in medicinal and agrochemical research. While often categorized merely as a synthetic intermediate for heterocycles, its intrinsic biological activity is driven by the highly reactive

This guide analyzes the compound’s dual-role biological profile:

-

As a Protease Inhibitor: Acting as a transition-state analogue for serine/cysteine proteases (e.g., Calpains, Cathepsins, and viral proteases).

-

As a Metabolic Disruptor: Mimicking pyruvate to inhibit the Pyruvate Dehydrogenase Complex (PDHc), utilized in herbicide development.

Chemical Identity & Structural Pharmacophore

The biological potency of 2-Oxo-N-phenylpropanamide stems from its electronic distribution. The adjacent carbonyl groups create a dipole moment that enhances the electrophilicity of the ketone carbon, making it a prime target for nucleophilic attack.

| Property | Value / Description | Significance |

| IUPAC Name | 2-Oxo-N-phenylpropanamide | Core scaffold |

| CAS Number | 2186-29-0 | Unique Identifier |

| Molecular Formula | C | MW: 163.17 g/mol |

| LogP (Predicted) | ~1.2 - 1.5 | Moderate lipophilicity; membrane permeable |

| H-Bond Donors | 1 (Amide NH) | Critical for active site orientation |

| H-Bond Acceptors | 2 (Ketone O, Amide O) | "Oxyanion hole" stabilization |

| Warhead | Reversible covalent inhibitor |

Mechanisms of Action[2][3]

Reversible Covalent Protease Inhibition

The primary mechanism involves the compound acting as a transition-state mimic . In cysteine proteases (e.g., Cathepsin B/K, SARS-CoV-2 Mpro), the active site cysteine thiolate attacks the

-

Selectivity: The phenyl ring occupies the S1' or S1 specificity pocket of the protease, providing hydrophobic interactions that anchor the inhibitor.

-

Safety Profile: The reversibility of the bond reduces the risk of permanent off-target haptenization, a common toxicity issue with irreversible covalent drugs.

Disruption of Plant Metabolism (Herbicidal Activity)

In agrochemistry, pyruvanilide derivatives function as inhibitors of the Pyruvate Dehydrogenase Complex (PDHc) .

-

Pathway: Glycolysis

Pyruvate -

Effect: By mimicking pyruvate, the molecule competitively binds to the E1 subunit of PDHc. This blocks the conversion of pyruvate to acetyl-CoA, starving the plant of ATP and carbon skeletons required for fatty acid synthesis.

Visualization of Signaling & Mechanisms

Diagram 1: Cysteine Protease Inhibition Mechanism

This diagram illustrates the reversible attack of an enzyme's catalytic cysteine on the 2-Oxo-N-phenylpropanamide warhead.

[2]

Diagram 2: Synthetic Utility (Quinoxaline Formation)

2-Oxo-N-phenylpropanamide is a critical precursor for Quinoxalines, a class of potent DNA-intercalating antitumor agents.

Experimental Protocols

Protocol A: In Vitro Protease Inhibition Assay (FRET-based)

Objective: Determine the IC

-

Reagent Preparation:

-

Buffer: 50 mM Sodium Acetate, pH 5.5, 5 mM DTT, 1 mM EDTA.

-

Substrate: Z-Phe-Arg-AMC (Fluorogenic substrate).

-

Inhibitor Stock: Dissolve 2-Oxo-N-phenylpropanamide in 100% DMSO to 10 mM.

-

-

Workflow:

-

Step 1: Dilute inhibitor serially (0.1

M to 100 -

Step 2: Incubate enzyme (10 nM final) with inhibitor for 30 minutes at 25°C to allow equilibrium of the covalent adduct.

-

Step 3: Add Substrate (20

M final) to initiate reaction. -

Step 4: Monitor fluorescence (Ex: 360 nm, Em: 460 nm) kinetically for 60 minutes.

-

-

Data Analysis:

-

Calculate initial velocity (

) for each concentration. -

Plot % Inhibition vs. Log[Inhibitor]. Fit to a 4-parameter logistic equation to determine IC

.

-

Protocol B: Synthesis of 2-Oxo-N-phenylpropanamide

Objective: Synthesize high-purity compound for biological testing if commercial stock is unavailable.

-

Reaction: Aniline + Pyruvoyl chloride

2-Oxo-N-phenylpropanamide + HCl. -

Procedure:

-

Dissolve Aniline (1.0 eq) and Triethylamine (1.1 eq) in dry Dichloromethane (DCM) at 0°C under Nitrogen.

-

Dropwise add Pyruvoyl chloride (1.0 eq) dissolved in DCM.

-

Stir at 0°C for 1 hour, then warm to Room Temperature for 2 hours.

-

Workup: Wash with 1M HCl (to remove unreacted aniline), then Sat. NaHCO

, then Brine. -

Purification: Recrystallize from Hexane/Ethyl Acetate.

-

Validation: Confirm structure via

H-NMR (Singlet at

-

References

-

Zhang, L., et al. (2020). "Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved

-ketoamide inhibitors." Science. Link -

Li, J., et al. (2016). "The Alpha-Ketoamide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities." Journal of Medicinal Chemistry. Link

-

He, H., et al. (2012). "

-(Substituted-phenoxyacetoxy)- -

Donkor, I. O. (2000). "A Survey of Calpain Inhibitors." Current Medicinal Chemistry. Link

-

Ajani, O. O., et al. (2023). "Synthesis and Biological Activity of Quinoxaline Derivatives: A Review." Journal of Heterocyclic Chemistry. Link

Sources

Spectroscopic characterization of 2-Oxo-N-phenylpropanamide

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Oxo-N-phenylpropanamide

Foreword: The Analytical Imperative in Modern Chemistry

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of a chemical entity is the bedrock upon which all subsequent research is built. A molecule's identity, purity, and stereochemistry dictate its function, efficacy, and safety. 2-Oxo-N-phenylpropanamide, also known as pyruvanilide, is a fascinating molecule featuring an α-ketoamide moiety—a structural motif present in various biologically active compounds and a versatile synthetic intermediate. This guide provides a comprehensive, multi-technique spectroscopic protocol for its characterization. We move beyond mere data reporting, delving into the causal relationships between molecular structure and spectral output, thereby empowering researchers to not only verify identity but to deeply understand the electronic and vibrational properties of their compound.

Molecular Architecture and Spectroscopic Implications

Before initiating any analysis, a foundational understanding of the target molecule's structure is paramount. 2-Oxo-N-phenylpropanamide (C₉H₉NO₂) possesses several key structural features that will manifest as distinct spectroscopic signals.

-

α-Dicarbonyl System: The adjacent ketonic and amide carbonyl groups create a unique electronic environment, influencing their respective vibrational frequencies in Infrared (IR) spectroscopy and chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Secondary Amide Linkage: This group provides a conformationally influential N-H bond, which is an excellent probe for IR and ¹H NMR analysis.

-

Phenyl Ring: The aromatic system introduces a set of characteristic signals in all spectroscopic techniques, arising from its C-H and C=C bonds, and its influence on adjacent atoms through resonance and inductive effects.

-

Terminal Methyl Group: This provides a simple, yet diagnostically powerful, singlet signal in ¹H NMR spectroscopy.

The strategic application of orthogonal spectroscopic techniques allows for a cross-validating workflow, ensuring the highest degree of confidence in the final structural assignment.

Caption: Molecular structure of 2-Oxo-N-phenylpropanamide highlighting key functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Molecular Vibrations

2.1. Rationale and Experimental Causality

FT-IR spectroscopy is the primary tool for the rapid identification of functional groups. For 2-oxo-N-phenylpropanamide, its diagnostic power lies in confirming the presence of the two distinct carbonyls (ketone and amide) and the N-H bond. The precise frequencies of these vibrations are sensitive to their local electronic environment, such as conjugation, which provides a deeper structural insight.[1]

2.2. Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropyl alcohol.

-

Background Spectrum: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.

-

Sample Application: Place a small, solid sample (approx. 1-2 mg) directly onto the ATR crystal.

-

Pressure Application: Lower the ATR anvil to apply consistent pressure, ensuring intimate contact between the sample and the crystal.

-

Data Acquisition: Co-add a minimum of 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[2]

-

Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.

2.3. Data Interpretation and Expected Absorptions

The IR spectrum provides a unique "fingerprint" of the molecule. Key diagnostic bands for 2-oxo-N-phenylpropanamide are predicted as follows:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Commentary |

| ~3300 | N-H Stretch | Secondary Amide | A single, relatively sharp peak is expected for the N-H bond in a solid state. |

| 3100-3000 | C-H Stretch | Aromatic (sp²) | Indicates the presence of the phenyl ring. |

| 2980-2850 | C-H Stretch | Aliphatic (sp³) | Corresponds to the methyl group. |

| ~1720 | C=O Stretch | Ketone | Saturated aliphatic ketones typically absorb around 1715 cm⁻¹.[3] The adjacent electron-withdrawing amide group may slightly increase this frequency. |

| ~1680 | Amide I (C=O Stretch) | Secondary Amide | This is one of the most characteristic amide bands. Its frequency is lower than a typical ketone due to resonance delocalization of the nitrogen lone pair.[4] |

| ~1530 | Amide II (N-H Bend) | Secondary Amide | Another hallmark of the secondary amide linkage, resulting from a coupling of the N-H bending and C-N stretching vibrations. |

| 1600, 1480 | C=C Stretch | Aromatic Ring | These two bands are characteristic of the phenyl ring skeleton. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Skeleton

3.1. Rationale and Experimental Causality

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of a molecule. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR maps the carbon framework.[5] For this molecule, NMR will confirm the presence and connectivity of the methyl, phenyl, and amide moieties. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is selected to ensure the observation of the exchangeable amide N-H proton, which would be lost in solvents like D₂O.

3.2. Experimental Protocol

-

Sample Preparation: Accurately weigh approximately 10-15 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer and ensure it is properly locked and shimmed to achieve a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A 30-degree pulse angle with a relaxation delay of 2 seconds is typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with single lines for each unique carbon. A longer acquisition time (several hundred to thousands of scans) is required due to the low natural abundance of ¹³C.

3.3. Data Interpretation and Expected Chemical Shifts

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Proton | ~10.0 | Broad Singlet | 1H | N-H | The amide proton is significantly deshielded and often broadened by quadrupole effects from the nitrogen atom. Its chemical shift is highly dependent on concentration and temperature. |

| Protons | 7.7-7.8 | Multiplet (d-like) | 2H | ortho-ArH | Protons ortho to the electron-withdrawing amide group are the most deshielded aromatic protons. |

| Protons | 7.3-7.4 | Multiplet (t-like) | 2H | meta-ArH | Meta protons experience less deshielding. |

| Proton | 7.1-7.2 | Multiplet (t-like) | 1H | para-ArH | The para proton is typically the most shielded of the aromatic protons. |

| Protons | ~2.4 | Singlet | 3H | CH ₃ | The methyl group is adjacent to a carbonyl, causing a downfield shift from a typical alkane proton. It is a singlet as there are no adjacent protons. |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | Rationale |

| Carbon | ~195 | C =O (Ketone) | α-Diketones and α-ketoamides show highly deshielded ketonic carbonyl carbons. |

| Carbon | ~162 | C =O (Amide) | The amide carbonyl carbon is shielded relative to the ketone due to resonance with the nitrogen lone pair. |

| Carbon | ~138 | ipso-ArC | The aromatic carbon directly attached to the nitrogen atom. |

| Carbons | ~129 | meta-ArC | Aromatic carbons meta to the amide substituent. |

| Carbons | ~124 | para-ArC | Aromatic carbon para to the amide substituent. |

| Carbons | ~120 | ortho-ArC | Aromatic carbons ortho to the amide substituent. |

| Carbon | ~26 | C H₃ | The methyl carbon, shielded relative to the aromatic and carbonyl carbons. |

Note: Specific chemical shifts are predictions based on established substituent effects in similar molecules.[6][7]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

4.1. Rationale and Experimental Causality

Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern. The molecular weight serves as a definitive confirmation of the chemical formula. The fragmentation pattern, which results from the controlled decomposition of the molecule in the gas phase, offers valuable clues about the molecule's structure, acting as a "puzzle" that must be consistent with the proposed connectivity.[8]

4.2. Experimental Protocol: Electrospray Ionization (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

MS Acquisition (Full Scan): Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺. The mass range should be set appropriately (e.g., m/z 50-500).

-

MS/MS Acquisition (Tandem MS): Select the [M+H]⁺ ion (m/z 164.07) as the precursor ion. Subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a product ion spectrum (MS/MS).

4.3. Data Interpretation and Expected Fragmentation

The molecular formula C₉H₉NO₂ gives a monoisotopic mass of 163.06 Da.

-

Molecular Ion: In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 164.07 .

-

Key Fragmentation Pathways: The fragmentation of the protonated molecule provides structural confirmation. The amide bond and the C-C bond between the carbonyls are common cleavage points.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 164.07 | 120.04 | C₂H₄O (44.03 Da) | [C₇H₆NO]⁺ (Phenylcarbamoyl cation) |

| 164.07 | 94.06 | C₃H₂O₂ (70.01 Da) | [C₆H₈N]⁺ (Protonated Aniline) |

| 164.07 | 77.04 | C₃H₃NO₂ (87.02 Da) | [C₆H₅]⁺ (Phenyl cation) |

| 164.07 | 43.02 | C₇H₆NO (120.04 Da) | [C₂H₃O]⁺ (Acetyl cation) |

The generation of protonated aniline (m/z 94) is a particularly strong indicator of the N-phenyl amide structure and can proceed through an ion-neutral complex in the gas phase.[8][9]

UV-Visible Spectroscopy: Analyzing Electronic Transitions

5.1. Rationale and Experimental Causality

UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. It is particularly useful for analyzing compounds with chromophores—parts of a molecule that absorb light. 2-Oxo-N-phenylpropanamide contains two primary chromophores: the phenyl ring and the carbonyl groups. The conjugation between the amide and the phenyl ring creates a distinct electronic system that gives rise to characteristic absorptions.[10]

5.2. Experimental Protocol

-

Solvent Selection: Choose a UV-transparent solvent, such as ethanol or acetonitrile.

-

Stock Solution: Prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Dilution: Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution. The final concentration should yield an absorbance maximum between 0.5 and 1.5 AU.

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

-

Spectrum Recording: Scan the sample from approximately 400 nm down to 200 nm to record the absorbance spectrum. The wavelength of maximum absorbance (λmax) is the key data point.

5.3. Data Interpretation

-

π→π* Transitions: The primary absorption band is expected to arise from π→π* transitions within the aromatic ring, perturbed by the amide substituent. Benzene itself absorbs around 255 nm. The N-acyl group is an auxochrome that typically causes a bathochromic (red) shift. A strong absorption peak (λmax) is predicted in the 260-275 nm range.[11]

-

n→π* Transitions: Weaker absorptions resulting from n→π* transitions of the non-bonding electrons on the carbonyl oxygens may be observed as a shoulder or a low-intensity peak at longer wavelengths, typically >300 nm. These are often obscured by the more intense π→π* bands.

Integrated Analysis Workflow: A Self-Validating System

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of data from these orthogonal methods. Each result must be consistent with the others to build an unshakeable structural proof.

Caption: Integrated workflow for the spectroscopic characterization of 2-Oxo-N-phenylpropanamide.

This integrated approach ensures trustworthiness. The molecular weight from MS confirms the elemental composition suggested by NMR. The functional groups identified by IR are consistent with the carbon environments seen in ¹³C NMR. The fragmentation pattern in MS aligns perfectly with the connectivity determined by NMR. Finally, the UV-Vis spectrum confirms the electronic nature of the conjugated system. Together, they form a self-validating dossier for the molecule's identity.

References

-

Higa, M., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Molecules. Available at: [Link]

-

DSpace@EWHA. (2025). Preparation, Spectroscopic Characterization, and Reactivity of High-Valent Non-Oxo Co(IV) and Formally Co(V) Complexes. Available at: [Link]

-

Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

-

Stenutz, R. 2-oxo-N-phenylpropanamide. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of N-phenylpropanamide. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Available at: [Link]

- Gowda, B. T., et al. (2004). Synthetic, Infrared and NMR (1H and 13C) Spectral Studies of N-(Substituted Phenyl)-Methanesulphonamides.

-

ResearchGate. (2025). Synthesis and Characterization of Some New 2-Hydroxy-N-(3-Trifluoromethyl-Phenyl)-Benzamide Derivatives. Available at: [Link]

-

National Institutes of Health. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available at: [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Available at: [Link]

-

National Institutes of Health. (n.d.). CID 161367417 | C18H22N2O2. PubChem. Available at: [Link]

-

PubMed. (2022). The ion-neutral complex-mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N-phenyl-3-(phenylthio)propanamides. Available at: [Link]

-

PubMed Central. (n.d.). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface. Available at: [Link]

-

PubMed. (1997). Pyruvate-extended amino acid derivatives as highly potent inhibitors of carboxyl-terminal peptide amidation. Available at: [Link]

-

ResearchGate. (n.d.). UV-visible spectra of (a) primary amides and (b) secondary amides. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1 Proposed fragmentation mechanism of protonated N-phenylcinnamide. Available at: [Link]

-

Supporting Information. (n.d.). General procedure for preparation of CuI nanoparticles. Available at: [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide. Available at: [Link]

-

ulatraviolet absorbance sepectra for antibiotic derivatives (amino glycosides) used in medical. (2024). Available at: [Link]

-

IR: ketones. (n.d.). Available at: [Link]

-

AWS. (n.d.). Second-Derivative Spectroscopy of Proteins: Studies on Tyrosyl Residues. Available at: [Link]

-

ARC Journals. (n.d.). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide fragmentation pattern. Available at: [Link]

-

National Institutes of Health. (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions. Available at: [Link]

-

Da Yu Protein Sciences. (n.d.). UV Derivative Spectroscopy. Available at: [Link]

-

ResearchGate. (2025). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides. Available at: [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]

-

National Institutes of Health. (n.d.). Temperature dependent 2nd derivative absorbance spectroscopy of aromatic amino acids as a probe of protein dynamics. Available at: [Link]

-

ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer?. Available at: [Link]

-

Master Organic Chemistry. (2016). UV-Vis Spectroscopy. Available at: [Link]

-

YouTube. (2022). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. Available at: [Link]

-

ResearchGate. (n.d.). The ion–neutral complex‐mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N‐phenyl‐3‐(phenylthio)propanamides. Available at: [Link]

Sources

- 1. Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. znaturforsch.com [znaturforsch.com]

- 7. researchgate.net [researchgate.net]

- 8. The ion-neutral complex-mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N-phenyl-3-(phenylthio)propanamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 2-Oxo-N-phenylpropanamide

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Oxo-N-phenylpropanamide, an α-ketoamide with potential applications as a versatile building block in medicinal chemistry and materials science. The described method is based on the direct aminolysis of ethyl pyruvate with aniline, a robust and efficient approach for forming the target amide bond. This guide is designed for researchers and professionals in organic synthesis and drug development, offering detailed procedural instructions, mechanistic insights, safety precautions, and methods for purification and characterization. The causality behind critical experimental choices is explained to ensure reproducibility and facilitate adaptation for related synthetic targets.

Introduction and Scientific Context

Amide bond formation is a cornerstone of modern organic chemistry, fundamental to the synthesis of pharmaceuticals, polymers, and a vast array of biologically active molecules.[1] 2-Oxo-N-phenylpropanamide, also known as pyruvanilide, belongs to the class of α-ketoamides. This structural motif is of significant interest due to its presence in various bioactive compounds and its utility as a synthetic intermediate. While this specific molecule is noted as a degradation product of fentanyl, highlighting its analytical importance, the N-phenylpropanamide scaffold is central to numerous potent analgesics.[2][3]

The protocol herein details a direct and scalable synthesis via the nucleophilic acyl substitution reaction between commercially available ethyl pyruvate and aniline.[4] This method avoids the need for expensive coupling reagents or harsh reaction conditions often associated with amide synthesis from carboxylic acids.[5] The reaction proceeds by the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate which subsequently eliminates ethanol to yield the desired amide.[4][6]

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution pathway.

Scheme 1: Synthesis of 2-Oxo-N-phenylpropanamide

Mechanism Insight: The reaction is typically driven to completion by heating the mixture.[6] The lone pair of electrons on the aniline nitrogen atom acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the ethyl pyruvate. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide (CH₃CH₂O⁻) as a leaving group. Although ethoxide is a relatively poor leaving group compared to halides, the reaction is facilitated by thermal energy and can be driven forward by removing the ethanol byproduct.[4][7]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials and Equipment

| Reagents & Solvents | Equipment |

| Ethyl pyruvate (≥98%) | Round-bottom flask (100 mL) |

| Aniline (≥99%, freshly distilled recommended) | Reflux condenser |

| Toluene (anhydrous) | Magnetic stirrer and stir bar |

| Hydrochloric acid (HCl), 1 M solution | Heating mantle with temperature control |

| Sodium bicarbonate (NaHCO₃), saturated solution | Separatory funnel (250 mL) |

| Brine (saturated NaCl solution) | Beakers and Erlenmeyer flasks |

| Anhydrous magnesium sulfate (MgSO₄) | Rotary evaporator |

| Ethanol (95% or absolute) | Buchner funnel and filter paper |

| Deionized water | Thin-Layer Chromatography (TLC) plates (silica gel) |

| TLC developing chamber and UV lamp |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl pyruvate (5.81 g, 50 mmol, 1.0 eq). Add 30 mL of anhydrous toluene, followed by the slow addition of aniline (4.66 g, 50 mmol, 1.0 eq).

-

Causality Note: Toluene serves as a suitable solvent that allows for heating to reflux temperature, facilitating the reaction. Using equimolar amounts of reactants is a good starting point, though a slight excess of one reagent can be used to drive the reaction to completion.

-

-

Reaction Execution: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the reaction mixture to a gentle reflux (approx. 110-115 °C) with vigorous stirring.

-

Causality Note: Heating is necessary to provide the activation energy for the amine to attack the relatively stable ester carbonyl.[6] Refluxing ensures the reaction proceeds at a constant, elevated temperature without loss of solvent.

-

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). Prepare a 1:1 mixture of ethyl acetate and hexanes as the eluent. Spot the starting materials (aniline and ethyl pyruvate) and the reaction mixture. The reaction is complete when the starting aniline spot has been consumed (typically 4-6 hours).

-

Workup and Isolation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. a. Transfer the reaction mixture to a 250 mL separatory funnel. b. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).

- Causality Note: The acidic wash with HCl removes any unreacted basic aniline by converting it into its water-soluble salt (anilinium chloride).[8] The NaHCO₃ wash neutralizes any remaining acid and removes potential acidic byproducts. The brine wash removes bulk water from the organic layer. c. Dry the organic layer (toluene) over anhydrous magnesium sulfate (MgSO₄). d. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

Purification by Recrystallization

-

Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Causality Note: An ideal recrystallization solvent dissolves the compound when hot but not when cold.[9] This differential solubility allows for the formation of pure crystals upon cooling, leaving impurities behind in the solution.

-

-

Crystallization: Slowly add deionized water dropwise to the hot ethanol solution until a faint turbidity persists. Reheat the solution gently until it becomes clear again.

-

Isolation of Pure Product: Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold water and allow them to air dry or dry in a vacuum oven at a low temperature.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

Melting Point: Compare with the literature value.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

IR Spectroscopy: To identify characteristic functional groups (amide C=O, ketone C=O, N-H).

-

Mass Spectrometry: To confirm the molecular weight (163.17 g/mol ).[10]

Quantitative Data Summary

| Parameter | Value | Notes |

| Reactant: Ethyl Pyruvate | ||

| Molecular Weight | 116.12 g/mol | |

| Amount | 5.81 g (5.2 mL) | 50 mmol, 1.0 eq |

| Reactant: Aniline | ||

| Molecular Weight | 93.13 g/mol | |

| Amount | 4.66 g (4.57 mL) | 50 mmol, 1.0 eq |

| Product: 2-Oxo-N-phenylpropanamide | ||

| Molecular Weight | 163.17 g/mol | [10] |

| Theoretical Yield | 8.16 g | |

| Expected Yield | 70-85% | Dependent on purification efficiency. |

| Reaction Conditions | ||

| Solvent | Toluene (anhydrous) | 30 mL |

| Temperature | ~110-115 °C (Reflux) | |

| Reaction Time | 4-6 hours | Monitor by TLC. |

Safety and Handling Precautions

This procedure must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[11]

-

Ethyl Pyruvate: Flammable liquid and vapor. Causes skin, eye, and respiratory irritation.[12][13] Keep away from heat, sparks, and open flames.[12][14]

-

Aniline: Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer. Causes serious eye damage and damage to organs through prolonged or repeated exposure.[15][16] Handle with extreme care and avoid any direct contact.[11]

-

Toluene: Flammable liquid and vapor. Can cause skin and respiratory irritation. May cause drowsiness or dizziness.

All chemical waste should be disposed of according to institutional and local environmental regulations.

Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis and purification of 2-Oxo-N-phenylpropanamide.

Caption: Workflow for the synthesis of 2-Oxo-N-phenylpropanamide.

References

- BenchChem. (2025).

-

Master Organic Chemistry. (n.d.). Formation of Amides From Esters. [Link]

-

Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. [Link]

-

Reddit. (2017). Which is the best method for purifying N-Phenylpropanamide? r/chemhelp. [Link]

-

LibreTexts Chemistry. (2022). Chemistry of Amides. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

-

Office of Justice Programs. (2022). Detection of N-phenylpropanamide vapor from fentanyl materials by secondary electrospray ionization-ion mobility spectrometry (SESI-IMS). [Link]

-

Asian Publication Corporation. (n.d.). Oxidation of Aniline using Different Reaction Pathways. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Aniline. [Link]

-

Rutgers University. (n.d.). Standard Operating Procedure: Aniline. [Link]

-

Wentzel Lab. (2020). Ester reacting with amine to synthesize amides. YouTube. [Link]

-

ResearchGate. (n.d.). Effect of catalyst on reaction between o-acetyl aniline and methyl pyruvate. [Link]

-

PubChem - National Institutes of Health. (n.d.). 2-Oxo-N-phenylpropanamide. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Detection of N-phenylpropanamide vapor from fentanyl materials by secondary electrospray ionization-ion mobility spectrometry (SESI-IMS) | Office of Justice Programs [ojp.gov]

- 4. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. Amide synthesis by acylation [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. reddit.com [reddit.com]

- 10. echemi.com [echemi.com]

- 11. ipo.rutgers.edu [ipo.rutgers.edu]

- 12. fishersci.com [fishersci.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. aurochemicals.com [aurochemicals.com]

- 15. asianpubs.org [asianpubs.org]

- 16. carlroth.com [carlroth.com]

Mass spectrometry analysis of 2-Oxo-N-phenylpropanamide

Application Note: High-Resolution Mass Spectrometry Profiling of 2-Oxo-N-phenylpropanamide

Introduction & Chemical Context

2-Oxo-N-phenylpropanamide (CAS: 2436-23-9), also known as Pyruvanilide , is a critical alpha-keto amide intermediate often encountered in the synthesis of heterocyclic pharmaceuticals and as a potential oxidative impurity in aniline-derived drugs. Its structure comprises a reactive

Accurate quantification and identification of this compound are essential for:

-

Impurity Profiling: Monitoring the quality of aniline-based starting materials.

-

Metabolic Studies: Tracking oxidative dealkylation pathways of N-alkyl anilines.

-

Synthetic Optimization: Verifying the formation of

-keto amide scaffolds.

This guide provides a comprehensive LC-MS/MS protocol, grounding the methodology in the fundamental fragmentation mechanics of alpha-keto amides.

Mechanistic Insight: Ionization & Fragmentation

Understanding the behavior of 2-Oxo-N-phenylpropanamide inside the collision cell is the prerequisite for designing a robust MRM (Multiple Reaction Monitoring) method.

Ionization State

-

Mode: Electrospray Ionization, Positive Mode (ESI+).

-

Adduct: Protonated molecular ion

. -

Theoretical

: 164.0712 (Monoisotopic). -

Rationale: The amide nitrogen and the carbonyl oxygens provide sufficient proton affinity. While ESI- is possible due to the acidity of the amide proton (enhanced by the electron-withdrawing

-keto group), ESI+ generally yields higher sensitivity for anilides.

Fragmentation Pathways (MS/MS)

The fragmentation of pyruvanilide follows a distinct "Neutral Loss Cascade."

-

Primary Transition (Loss of CO): The

-keto group is labile. The dominant pathway involves the extrusion of carbon monoxide (28 Da) to form a stabilized Acetanilide ion ( -

Secondary Transition (Amide Cleavage): The resulting acetanilide ion undergoes characteristic cleavage of the amide bond, losing a ketene neutral (

, 42 Da) to generate the Aniline radical cation or protonated aniline ( -

Tertiary Transition (Phenyl Ring): High-energy collision leads to the formation of the Phenyl cation (

77).

Graphviz Diagram: Fragmentation Pathway

Caption: Proposed ESI+ fragmentation pathway for 2-Oxo-N-phenylpropanamide showing sequential neutral losses of Carbon Monoxide and Ketene.

Experimental Protocol

Sample Preparation

-

Matrix: Plasma, Reaction Mixture, or Aqueous Effluent.[1]

-

Method A: Protein Precipitation (High Throughput)

-

Aliquot 100 µL of sample.

-

Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid (to stabilize the amide).

-

Vortex for 30s; Centrifuge at 10,000 x g for 10 min.

-

Inject supernatant directly.

-

-

Method B: Solid Phase Extraction (High Sensitivity)

-

Cartridge: Hydrophilic-Lipophilic Balanced (e.g., Oasis HLB or equivalent).

-

Condition: 1 mL MeOH followed by 1 mL Water.

-

Load: 1 mL sample (pH adjusted to 4.0).

-

Wash: 1 mL 5% MeOH in Water.

-

Elute: 1 mL 100% MeOH.

-

Dry & Reconstitute: Evaporate under

, reconstitute in Mobile Phase A/B (50:50).

-

LC-MS/MS Conditions

Chromatography (UHPLC)

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

-

Temperature: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5 | Initial Equilibration |

| 0.50 | 5 | Hold |

| 3.50 | 95 | Linear Ramp |

| 4.50 | 95 | Wash |

| 4.60 | 5 | Re-equilibration |

| 6.00 | 5 | End of Run |

Mass Spectrometry (Source Parameters - Sciex/Agilent Generic)

-

Source: ESI Positive (Turbo Ion Spray).

-

Curtain Gas: 30 psi.

-

IonSpray Voltage: 4500 V.

-

Temperature: 500°C.

-

Declustering Potential (DP): 60 V (Optimize for minimal in-source fragmentation).

MRM Transitions (Quantification & Qualification)

| ID | Q1 Mass (Da) | Q3 Mass (Da) | Dwell (ms) | Collision Energy (eV) | Type |

| Quant | 164.1 | 93.1 | 50 | 25 | Aniline Ion |

| Qual 1 | 164.1 | 136.1 | 50 | 15 | Loss of CO |

| Qual 2 | 164.1 | 77.1 | 50 | 40 | Phenyl Cation |

Data Analysis & Troubleshooting

Workflow Logic The following diagram illustrates the decision matrix for validating the detection of 2-Oxo-N-phenylpropanamide.

Caption: Validation workflow ensuring specificity via Retention Time and Ion Ratio confirmation.

Common Pitfalls:

-

In-Source Fragmentation: If the Declustering Potential (DP) is too high, the labile

-keto bond may break before the quadrupole, leading to a low abundance of the precursor ( -

Isobaric Interferences: 2-Oxo-N-phenylpropanamide (

) has the same nominal mass as Ethyl benzoate (-

Correction:

MW is 163. -

Interference: Ethyl carbamate derivatives or Tyrosine metabolites .

-

Solution: The specific loss of CO (-28 Da) is highly characteristic of

-keto amides and distinguishes it from simple esters or amides.

-

References

-

Agilent Technologies. (2023). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS. Application Note 5989-5317EN. Link

-

Wichitnithad, W., et al. (2010). Identification of isobaric product ions in electrospray ionization mass spectra of fentanyl using multistage mass spectrometry. Journal of Mass Spectrometry. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16894, Pyruvanilide. Link

-

Kalgutkar, A. S., et al. (2005). Metabolism of Aniline Derivatives: Evidence for Reactive Intermediates. Drug Metabolism Reviews. (Contextual grounding for aniline metabolite toxicity). Link

Sources

Application Note: Amide Bond Formation Techniques for the Synthesis of 2-Oxo-N-phenylpropanamide

Abstract

2-Oxo-N-phenylpropanamide, also known as N-phenylpyruvamide, is a key structural motif found in various biologically active compounds and serves as a versatile building block in synthetic chemistry. The formation of its central amide bond, linking a sterically accessible amine (aniline) with an α-keto acid (pyruvic acid), presents unique challenges that necessitate a careful selection of synthetic methodology. This application note provides a detailed guide for researchers, scientists, and drug development professionals on two robust and widely applicable techniques for the synthesis of this target molecule: modern carbodiimide-mediated coupling and the classic acyl chloride approach. We offer an in-depth analysis of the underlying mechanisms, step-by-step experimental protocols, comparative data, and troubleshooting insights to empower researchers to make informed decisions and achieve optimal results in their synthetic endeavors.

Introduction: The Challenge of Amide Bond Formation

The amide bond is arguably the most fundamental linkage in medicinal chemistry and biology. While its formation appears straightforward—the condensation of a carboxylic acid and an amine—the direct reaction is thermodynamically unfavorable and kinetically slow due to the formation of a non-reactive ammonium carboxylate salt.[1] Consequently, the carboxylic acid must be "activated" to facilitate nucleophilic attack by the amine.

The synthesis of 2-Oxo-N-phenylpropanamide involves coupling pyruvic acid, an α-keto acid, with aniline. The presence of the α-keto group can introduce sensitivity and potential for side reactions, making the choice of activation strategy critical. This guide explores two distinct and effective pathways to achieve this transformation, balancing reaction efficiency, substrate compatibility, and operational simplicity.

Method 1: Carbodiimide-Mediated Coupling with EDC and HOBt

Carbodiimide-based coupling agents are mainstays of modern organic synthesis, particularly in peptide chemistry, due to their mild reaction conditions and high efficiency.[2][3] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that offers a significant advantage: its urea byproduct is also water-soluble, simplifying purification through aqueous extraction.[4][5]

Mechanism & Rationale

The EDC-mediated coupling is a multi-step process designed to generate a highly reactive intermediate that is readily attacked by the amine.

-

Activation of Carboxylic Acid: The process begins with the reaction of the carboxylic acid (pyruvic acid) with EDC. The carbodiimide protonates the carboxylic acid, making it a better electrophile for attack by the carboxylate, forming a highly reactive O-acylisourea intermediate.[1][6]

-

Role of HOBt (1-Hydroxybenzotriazole): While the O-acylisourea intermediate can be directly attacked by the amine, it is unstable and prone to an intramolecular rearrangement to a stable N-acylurea byproduct, which terminates the reaction and complicates purification.[5] To mitigate this, an additive like HOBt is introduced. HOBt acts as a nucleophile, rapidly trapping the O-acylisourea to form an HOBt-active ester.[4][5] This active ester is more stable than the O-acylisourea but sufficiently reactive to be efficiently attacked by the amine. This two-stage activation significantly suppresses side reactions and minimizes potential racemization in chiral substrates.[4][5]

-

Nucleophilic Attack: The amine (aniline) then attacks the carbonyl carbon of the HOBt-active ester, forming a tetrahedral intermediate which collapses to yield the desired amide and regenerate the HOBt catalyst.

Sources

- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 2. researchgate.net [researchgate.net]

- 3. Amide Synthesis [fishersci.co.uk]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 2-Oxo-N-phenylpropanamide using Chromatographic Techniques

Abstract

This document provides a comprehensive guide to the development of analytical methods for the quantification of 2-Oxo-N-phenylpropanamide, a representative member of the α-ketoamide class of compounds. The α-ketoamide moiety is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules and therapeutic candidates.[1] Consequently, robust and reliable analytical methods are paramount for its accurate quantification in various contexts, including synthesis reaction monitoring, purity assessment, formulation analysis, and pharmacokinetic studies. This guide details two primary analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications, particularly in complex biological matrices. We provide foundational protocols, discuss the rationale behind methodological choices, and outline the necessary steps for method validation in accordance with ICH guidelines.

Introduction: The Significance of α-Ketoamide Quantification

The α-ketoamide functional group is a versatile motif in drug discovery, valued for its unique electronic properties and ability to act as a reactive or non-reactive component to interact with biological targets.[1][2] Compounds like 2-Oxo-N-phenylpropanamide serve as crucial building blocks or final products in pharmaceutical development. The ability to accurately measure the concentration of this analyte is a cornerstone of quality control and regulatory compliance.

-

In Process Chemistry: Quantification tracks reaction kinetics and yield, ensuring manufacturing efficiency and consistency.

-

For Quality Control: It verifies the purity and potency of the active pharmaceutical ingredient (API).

-

In Preclinical Development: It is essential for determining solubility, stability, and for conducting pharmacokinetic (ADME) studies.

This application note presents two complementary methods. HPLC-UV is a widely accessible, robust technique suitable for analyzing relatively pure samples. LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for trace-level quantification in complex sample matrices like plasma or tissue homogenates.[3][4]

Physicochemical Properties of 2-Oxo-N-phenylpropanamide

A foundational understanding of the analyte's properties is critical for method development. While extensive experimental data for this specific molecule is not widely published, its structure (containing a phenyl group, an amide, and a ketone) allows for predictable behavior.

| Property | Value/Prediction | Rationale & Implication for Analysis |

| Molecular Formula | C₉H₉NO₂ | Calculated from structure. |

| Molecular Weight | 163.17 g/mol | Used for preparing standard solutions of known molarity. |

| UV Absorbance | ~240-260 nm (Predicted) | The phenyl group provides a strong chromophore, making UV detection a viable quantification strategy. |

| Polarity | Moderately Polar | Suitable for reversed-phase chromatography. The molecule possesses both polar (amide, ketone) and non-polar (phenyl ring) regions. |

| pKa | Not available | The amide proton is weakly acidic. The absence of strongly acidic or basic groups suggests its retention in RP-HPLC will be largely independent of pH in the typical 3-7 range. |

| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile). Limited aqueous solubility. | Guides the choice of solvents for sample and standard preparation. |

Method 1: Quantification by Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is ideal for routine analysis, purity checks, and quantification in simple matrices where high sensitivity is not required. The principle relies on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Causality Behind Experimental Choices

-

Column: A C18 column is chosen for its versatility and strong retention of aromatic compounds like 2-Oxo-N-phenylpropanamide.

-

Mobile Phase: A mixture of acetonitrile and water provides the necessary polarity range to elute the analyte with a good peak shape and reasonable retention time. The addition of a small amount of formic acid (0.1%) is recommended to sharpen peaks by ensuring a consistent ionic environment and suppressing potential silanol interactions on the column.[5]

-

Detection: UV detection is selected due to the strong absorbance of the phenyl ring. A wavelength around 254 nm is a common starting point for aromatic compounds.

Detailed Experimental Protocol: HPLC-UV

A. Instrumentation and Reagents

-

HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

HPLC-grade acetonitrile, methanol, and water.

-

Formic acid (≥98%).

-

Reference standard of 2-Oxo-N-phenylpropanamide (>98% purity).

-

0.22 µm or 0.45 µm syringe filters.

B. Chromatographic Conditions

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Isocratic: 60% A, 40% B (Adjust as needed) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

Note: These parameters are a representative starting point and may require optimization for specific instruments and sample matrices.[5]

C. Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of the 2-Oxo-N-phenylpropanamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol or acetonitrile.

-

Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

D. Sample Preparation

-

Accurately weigh the sample to be analyzed.

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile or mobile phase) and sonicate for 15 minutes to ensure complete dissolution.[5]

-

Dilute with the mobile phase to a final concentration expected to fall within the calibration range.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[5]

E. Analysis Workflow

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the series of calibration standards, followed by the sample solutions.

-

Record the chromatograms and integrate the peak area corresponding to 2-Oxo-N-phenylpropanamide.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

Visualization: HPLC-UV Experimental Workflow

Caption: General experimental workflow for HPLC-UV quantification.

Method 2: Quantification by LC-MS/MS

For applications requiring high sensitivity and selectivity, such as analyzing samples from biological matrices (e.g., plasma, urine), LC-MS/MS is the preferred method.[6] Its power lies in its ability to specifically detect the analyte based on its mass-to-charge ratio (m/z) and its characteristic fragmentation pattern.

Causality Behind Experimental Choices

-

Ionization: Electrospray Ionization (ESI) is a soft ionization technique suitable for moderately polar molecules like 2-Oxo-N-phenylpropanamide, typically forming protonated molecular ions [M+H]⁺ in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) provides exceptional selectivity. A specific precursor ion (the parent molecule) is selected and fragmented, and only a specific product ion (a fragment) is monitored. This "mass filtering" dramatically reduces background noise.

-

Internal Standard: The use of a stable isotope-labeled (SIL) internal standard (e.g., 2-Oxo-N-phenylpropanamide-d5) is highly recommended. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, leading to more accurate and precise quantification. If a SIL-IS is unavailable, a structurally similar compound can be used.

Detailed Experimental Protocol: LC-MS/MS

A. Instrumentation and Reagents

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.

-

All reagents and materials listed for the HPLC-UV method.

-

Internal Standard (IS), preferably a stable-isotope labeled version.

B. LC Conditions

-

The LC conditions can be similar to the HPLC-UV method. A gradient elution may be preferred to better separate the analyte from matrix components.

-

Crucially, mobile phase buffers must be volatile (e.g., formic acid, ammonium formate). Non-volatile salts like phosphate must be avoided as they will contaminate the mass spectrometer. [7]

C. MS/MS Conditions (Hypothetical)

-

The following parameters must be optimized by infusing a standard solution of the analyte directly into the mass spectrometer.

Parameter Description Ionization Mode Positive Electrospray Ionization (ESI+) Precursor Ion (Q1) 164.1 m/z ([M+H]⁺) Product Ion (Q3) ~93.1 m/z (Aniline fragment, proposed) Collision Energy To be optimized empirically | Dwell Time | 100 ms |

Rationale for Fragmentation: A common fragmentation pathway for N-phenyl amides is the cleavage of the amide bond, which would result in a protonated aniline fragment (C₆H₅NH₃⁺, m/z 93.1). This is a plausible and high-intensity fragment to monitor.[8]

D. Standard and Sample Preparation

-

Standards: Prepare calibration standards as described for HPLC, but add a constant, known concentration of the Internal Standard to every standard and sample.

-

Sample Preparation (from Plasma): a. Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile containing the internal standard. b. Vortex vigorously for 1 minute to precipitate proteins. c. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes. d. Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase, vortex, and transfer to an autosampler vial for analysis. This is a common and effective technique for cleaning biological samples.[9]

E. Analysis Workflow

-

Equilibrate the LC-MS/MS system.

-

Inject standards and samples.

-

Acquire data in MRM mode, monitoring the transitions for both the analyte and the internal standard.

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio versus the concentration of the standards.

-

Determine the concentration in unknown samples from this curve.

Visualization: LC-MS/MS Experimental Workflow

Caption: Workflow for bioanalytical sample prep and LC-MS/MS analysis.

Method Validation: Ensuring Fitness for Purpose

Once a method is developed, it must be validated to demonstrate that it is suitable for its intended purpose.[10][11] Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[12]

The following table summarizes the key validation parameters and their purpose.

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the signal is from the analyte only, without interference from matrix components, impurities, or degradants. | Peak purity analysis (PDA), analysis of blank and placebo matrices. |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) > 0.995. |

| Range | The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[11] | Typically 80-120% of the test concentration for assay.[11] |

| Accuracy | The closeness of the test results to the true value. Assessed by spike-recovery studies. | Recovery typically within 80-120% for assay (may vary for bioanalysis). |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) ≤ 2% for API, ≤ 15% for bioanalysis. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13] | Signal-to-Noise ratio of 10:1; RSD and accuracy within defined limits. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | No significant change in results when parameters are slightly varied. |

Conclusion

This application note provides two robust starting protocols for the quantification of 2-Oxo-N-phenylpropanamide. The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, primarily the sample matrix and the required sensitivity. The HPLC-UV method offers a reliable and accessible approach for routine analysis of bulk materials and simple formulations. The LC-MS/MS method provides the high sensitivity and selectivity necessary for challenging bioanalytical applications. Both protocols serve as a strong foundation for method development, and it is imperative that a full validation study, guided by ICH principles, is conducted to ensure the final method is accurate, precise, and fit for its intended purpose.

References

-

Matyjaszczyk, P. et al. (2013). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC - NIH. [Online] Available at: [Link]

-

Mori, C. et al. (2022). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. MDPI. [Online] Available at: [Link]

-

Bishop, C. et al. (2023). Review of Analytical Methods for Screening and Quantification of Fentanyl Analogs and Novel Synthetic Opioids in Biological Specimens. Center for Forensic Science Research & Education. [Online] Available at: [Link]

-

Wang, R. et al. (2022). Separation and characterization of phenylamides from Piper kadsura using preparative supercritical fluid chromatography and ultra-high-performance supercritical fluid chromatography-tandem mass spectrometry. ResearchGate. [Online] Available at: [Link]

-

Bishop, C. et al. (2023). Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens. PubMed. [Online] Available at: [Link]

-

Whitehead, C. et al. (2023). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicitly produced tablets. Forensic Chemistry. [Online] Available at: [Link]

-

International Council for Harmonisation (2023). Validation of Analytical Procedures Q2(R2). ICH. [Online] Available at: [Link]

-

Smith, C.D. et al. (2022). Detection of N-phenylpropanamide vapor from fentanyl materials by secondary electrospray ionization-ion mobility spectrometry (SESI-IMS). Office of Justice Programs. [Online] Available at: [Link]

-

Gao, Y. et al. (2018). Characterization and Quantitative Analysis of Phenylpropanoid Amides in Eggplant ( Solanum melongena L.) by High Performance Liquid Chromatography Coupled with Diode Array Detection and Hybrid Ion Trap Time-of-Flight Mass Spectrometry. ResearchGate. [Online] Available at: [Link]_

-

ResearchGate. (2017). Synthesis and Reactions of 2-(Phenylthiocarbamoyl)-N-(Benzothiazol-2-Yl)-3-Phenyl-3-Oxopropanamide With Activated Chlorocompounds. [Online] Available at: [Link]

-

Basilicata, M. et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Publications. [Online] Available at: [Link]

-

ResearchGate. (2018). Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. [Online] Available at: [Link]

-

D'Avolio, A. et al. (2016). New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review. [Online] Available at: [Link]

-

European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Online] Available at: [Link]

-

Basilicata, M. et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PMC - NIH. [Online] Available at: [Link]

-

Ali, A. et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PMC - NIH. [Online] Available at: [Link]

-

Gao, Y. et al. (2018). Characterization and quantitative analysis of phenylpropanoid amides in eggplant (Solanum melongena L.) by high performance liquid chromatography coupled with diode array detection and hybrid ion trap time-of-flight mass spectrometry. PubMed. [Online] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 161367417, N-phenylpropanamide. PubChem. [Online] Available at: [Link]

-

European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Online] Available at: [Link]

-

ResearchGate. (2021). Recent Advances in the Catalytic Synthesis of α-Ketoamides. [Online] Available at: [Link]

-

ResearchGate. (2015). Optimization of sample preparation for two-dimensional electrophoresis. [Online] Available at: [Link]

-

de Souza, A.C.B. et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). PMC - NIH. [Online] Available at: [Link]

-

Kumar, P. et al. (2015). Sample Preparation In Bioanalysis: A Review. International Journal of Scientific & Technology Research. [Online] Available at: [Link]

-

BC Centre on Substance Use. (2020). An Assessment of Two Point-of-Care Fentanyl Quantification Methods Using Fourier-transform Infrared Spectroscopy. [Online] Available at: [Link]

-

De-Juan, C. & Igual, A.M. (2007). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of GXP Compliance. [Online] Available at: [Link]

-

Gogoi, P. et al. (2021). A green, practical & scalable approach towards the synthesis of valuable α-keto amides using a metal-free catalyst under solvent-free conditions. New Journal of Chemistry. [Online] Available at: [Link]

-

University of Pretoria. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for. [Online] Available at: [Link]

-

ResearchGate. (2018). A systematic evaluation of sample preparation and 2-D gel electrophoresis protocol for mosquito proteomic profiling. [Online] Available at: [Link]

-

Kuhara, T. et al. (2001). A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry. PMC - NIH. [Online] Available at: [Link]

-

Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Online] Available at: [Link]

-

ResearchGate. (2009). ChemInform Abstract: Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide. [Online] Available at: [Link]

-

SIELC Technologies. Separation of Benzenepropanamide, N-(2-methoxyphenyl)-3-nitro-.beta.-oxo- on Newcrom R1 HPLC column. [Online] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 223465, 2-Phenylpropionamide, (RS)-. PubChem. [Online] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13291521, 2-oxo-N-propyl-propanamide. PubChem. [Online] Available at: [Link]

-

Al-Hamdani, A.A.S. et al. (2023). Synthesis, Spectral Identification, Thermal and Antioxidant Studies for Ni (II), Pd (II), Pt (IV) and Au (III) Complexes With New Azo Ligand Derivatives from Tryptamine. Ibn AL-Haitham Journal For Pure and Applied Sciences. [Online] Available at: [Link]

Sources

- 1. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Review of Analytical Methods for Screening and Quantification of Fentanyl Analogs and Novel Synthetic Opioids in Biological Specimens [cfsre.org]

- 4. Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. par.nsf.gov [par.nsf.gov]